molecular formula C7H8FNO B3320260 2-Fluoro-4-methoxy-3-methylpyridine CAS No. 1227596-00-0

2-Fluoro-4-methoxy-3-methylpyridine

Cat. No.: B3320260
CAS No.: 1227596-00-0
M. Wt: 141.14
InChI Key: PQOZJNMYWKQKMZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-3-methylpyridine is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methoxy-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOZJNMYWKQKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Fluoro 4 Methoxy 3 Methylpyridine and Its Derivatives

Pyridine (B92270) Core Construction and Precursor Synthesis Approaches

The assembly of the central pyridine ring is the foundational step in the synthesis of 2-Fluoro-4-methoxy-3-methylpyridine. Chemists have developed a diverse toolkit of reactions to construct this heterocyclic system, ranging from classical condensation reactions to modern multicomponent strategies.

Cyclocondensation and Multicomponent Reaction Sequences for Pyridine Scaffold Assembly

Cyclocondensation reactions represent a widely utilized and versatile method for constructing the pyridine ring. acsgcipr.orgyoutube.com These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through condensation and addition-elimination sequences, often starting from simple, acyclic precursors. acsgcipr.org Multicomponent reactions (MCRs), a subset of cyclocondensation strategies, are particularly efficient as they allow for the assembly of complex molecules from three or more starting materials in a single step, thereby increasing atom and step economy. nih.govnih.govyoutube.com

Classic named reactions such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses are prominent examples of this approach. acsgcipr.org The Hantzsch synthesis, for instance, typically yields a dihydropyridine (B1217469) which then requires an oxidation step to furnish the aromatic pyridine ring. acsgcipr.orgnih.gov In contrast, the Guareschi-Thorpe and Bohlmann-Rahtz approaches directly yield the aromatic pyridine product through the elimination of small molecules like water or alcohols. acsgcipr.org

The general strategy involves the condensation of carbonyl compounds, such as 1,5-dicarbonyls or their synthetic equivalents, with an ammonia (B1221849) source. baranlab.orgyoutube.com Variations include the use of enamines, enones, and various dicarbonyl compounds to introduce the desired substitution pattern on the resulting pyridine ring. youtube.comyoutube.com For example, the condensation of a β-ketoester with formaldehyde (B43269) and ammonia can lead to symmetrically substituted pyridines. baranlab.org

Reaction TypeKey Starting MaterialsGeneral OutcomeKey Features
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium AcetateDihydropyridine (requires subsequent oxidation)Forms symmetrical or unsymmetrical pyridines. acsgcipr.orgnih.gov
Guareschi-Thorpe ReactionCyanoacetamide, 1,3-dicarbonyl compoundSubstituted 2-pyridoneDirectly yields a pyridone ring. acsgcipr.org
Bohlmann-Rahtz Pyridine SynthesisEnamine, α,β-unsaturated ketoneSubstituted pyridineInvolves a Michael addition followed by cyclization and aromatization. acsgcipr.org
[2+2+2] CycloadditionAlkynes (2 equiv.), NitrileSubstituted pyridineOften catalyzed by transition metals like Ruthenium or Iron. nih.gov

Synthesis from Pyridine N-Oxides as Advanced Intermediates

Pyridine N-oxides are highly valuable and versatile intermediates in the synthesis of substituted pyridines. semanticscholar.orgarkat-usa.org The N-oxide functionality significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. semanticscholar.org This enhanced reactivity allows for the introduction of a wide array of functional groups at various positions, particularly at the C2 and C4 positions. semanticscholar.orgacs.orgresearchgate.net

The synthesis of pyridine N-oxides is typically achieved through the oxidation of the corresponding pyridine derivative. arkat-usa.orgorganic-chemistry.org Common oxidizing agents include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and sodium perborate. arkat-usa.org Once formed, the N-oxide can be used to introduce substituents. For instance, reaction with phosphorus oxychloride (POCl₃) or sulfuryl chloride can introduce a chlorine atom at the 2- or 4-position, which can then be displaced by other nucleophiles. acs.org

Furthermore, pyridine N-oxides can undergo rearrangements or be deoxygenated to the corresponding pyridine after the desired functionalization has been achieved. semanticscholar.orgarkat-usa.org This "umpolung" strategy, where the normal reactivity of the pyridine ring is inverted, provides a powerful tool for accessing substitution patterns that are difficult to obtain through direct functionalization of the parent pyridine. acs.org For example, direct fluorination of a pyridine N-oxide has been shown to be a viable route for producing meta-fluorinated pyridines, a challenging transformation. nih.govrsc.org

Reaction on N-OxideReagentProduct TypeSignificance
ChlorinationPOCl₃, SO₂Cl₂2- or 4-ChloropyridineIntroduces a good leaving group for subsequent SNAr reactions. acs.org
Deoxygenative FunctionalizationPh₃P, Tf₂O2-Functionalized PyridinesAllows for direct C-H functionalization at the C2 position. acs.org
Direct FluorinationFluorinating agentsFluorinated Pyridine N-OxideEnables access to fluorinated pyridines, including meta-substituted isomers. nih.govrsc.org
ArylationPalladium catalysts, Aryl halides/triflates2-Aryl Pyridine N-OxidesProvides a route to biaryl compounds. semanticscholar.orgresearchgate.net

Preparation via Functionalized Pyridine Derivatives (e.g., 2-(chloromethyl)-4-methoxy-3-methylpyridine (B1142258) hydrochloride)

The synthesis of the target compound can also commence from a pre-existing, functionalized pyridine ring. A key intermediate in the synthesis of many biologically active molecules, including certain proton pump inhibitors, is 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. nih.govchemicalbook.com This compound already possesses the desired methoxy (B1213986) and methyl groups at positions 4 and 3, respectively, as well as a reactive chloromethyl group at position 2.

The synthesis of this intermediate often starts from simpler pyridine derivatives. For example, 4-chloro-3-methoxy-2-methylpyridine (B28138) can be a precursor. prepchem.comscispace.com This chlorinated pyridine can be prepared from 3-methoxy-2-methyl-4(1H)-pyridone by reaction with phosphorus oxychloride. prepchem.com Another approach involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine to its N-oxide, which can then undergo further transformations. google.com

The chloromethyl group in 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is a versatile handle for further functionalization. nih.gov However, for the synthesis of this compound, the primary focus would be on replacing a different substituent on the ring with fluorine, or by constructing the ring with the fluorine atom already in place. The synthesis of derivatives of N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl}methyl)pyrazole-4-carboxamide highlights the importance of the this compound scaffold in complex molecule synthesis. google.com

Regioselective Introduction and Manipulation of Fluorine, Methoxy, and Methyl Groups

Achieving the precise arrangement of substituents on the pyridine ring is critical. The electronic nature of the pyridine ring and the existing substituents heavily influence the regioselectivity of subsequent functionalization reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorination

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, including pyridine. acs.orgnih.gov This reaction is particularly effective for positions activated by electron-withdrawing groups, and the pyridine nitrogen itself acts as an activating group, facilitating substitution at the 2- and 4-positions. nih.govakjournals.com The reaction proceeds via a Meisenheimer complex, and the rate is influenced by the nature of the leaving group and the nucleophilicity of the fluoride (B91410) source.

The use of polyfluoroarenes in SNAr reactions has also been explored, demonstrating the feasibility of selective fluorine displacement by various nucleophiles. mdpi.com While not directly applicable to the introduction of a single fluorine atom, these studies provide valuable insights into the reactivity of fluorinated aromatic systems.

Precursor TypeTypical Leaving GroupFluoride SourceKey Considerations
2-Halopyridine-Cl, -BrKF, CsFReaction is facilitated by the activating effect of the pyridine nitrogen. acs.orgnih.gov
2-Nitropyridine-NO₂[¹⁸F]FluorideParticularly useful for radiolabeling with fluorine-18 (B77423). akjournals.com
Pyridine N-Oxide-Br, -NO₂TBAFCan be used for direct fluorination, even at the meta-position. nih.gov

Balz-Schiemann Reaction and Related Diazotization-Fluorination Methodologies

The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgnumberanalytics.com The reaction involves the diazotization of an aminopyridine with a nitrite (B80452) source in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. wikipedia.org This salt is then thermally decomposed to yield the corresponding fluoropyridine, with nitrogen gas and boron trifluoride as byproducts. wikipedia.org

To synthesize this compound via this route, the corresponding precursor, 2-amino-4-methoxy-3-methylpyridine, would be required. The diazotization step is crucial and must be carefully controlled, often at low temperatures, to avoid premature decomposition of the diazonium salt. nii.ac.jp While the traditional Balz-Schiemann reaction often requires high temperatures for the decomposition step, modern variations have been developed that proceed under milder conditions, for instance, through the use of different counterions or catalysts. wikipedia.orgcas.cn

An alternative to the classic Balz-Schiemann reaction is to perform the diazotization in anhydrous hydrogen fluoride (HF). acs.org This method can be advantageous as it avoids the isolation of the potentially unstable diazonium salt and often provides good yields of the fluorinated product. nii.ac.jpacs.orgresearchgate.net The use of HF-base solutions has also been shown to be effective for the deaminative fluorination of aminoarenes. acs.org These methods provide a powerful alternative for the synthesis of fluorinated pyridines, especially when the precursor aminopyridine is readily accessible. documentsdelivered.com

MethodKey ReagentsIntermediateKey Features
Classic Balz-SchiemannNaNO₂, HBF₄Diazonium tetrafluoroborate saltInvolves isolation of the diazonium salt, followed by thermal decomposition. wikipedia.orgnumberanalytics.com
Diazotization in Anhydrous HFNaNO₂, Anhydrous HFDiazonium fluoride salt (in situ)Avoids isolation of the diazonium salt, can be a one-pot procedure. nii.ac.jpacs.org
Catalytic Balz-SchiemannDiazonium salt, Hypervalent iodine catalyst-Allows the reaction to proceed under milder conditions. cas.cn

Metal-Catalyzed Coupling Reactions for Methoxy and Methyl Group Installation (e.g., Suzuki Coupling)

Metal-catalyzed cross-coupling reactions are indispensable tools for the introduction of methyl and methoxy groups onto pyridine rings. nih.govacsgcipr.org These methods offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis.

The Suzuki-Miyaura coupling is a prominent strategy for C-C bond formation, including the methylation of pyridines. rsc.orgresearchgate.net An efficient Suzuki-Miyaura methylation for producing pirfenidone, a methylated pyridone, highlights the utility of this reaction. This process can utilize methyl boronic acid or potassium methyl trifluoroborate as the methyl source in the presence of a suitable palladium catalyst and ligand, such as RuPhos. rsc.org Such protocols have demonstrated high yields, often nearly quantitative, and can be scaled for larger-scale synthesis. rsc.org For the installation of a methoxy group, related palladium-catalyzed methods, such as the Buchwald-Hartwig amination-type coupling adapted for alcohols, can be employed, although direct C-O coupling can be challenging.

Various palladium and nickel catalyst systems are effective for coupling functionalized N-heterocycles with organozinc reagents at ambient temperatures. researchgate.net Furthermore, directing group strategies can facilitate regioselective functionalization. For instance, pyridine N-oxides can act as activators for C-2 alkylation and arylation reactions. nih.gov

Table 1: Comparison of Catalytic Systems for Pyridine Functionalization

Catalytic SystemCoupling PartnerTarget GroupKey FeaturesReference
Pd(OAc)₂ / RuPhosMethyl boronic acidMethylHigh yields, applicable to pyridone systems. rsc.org
Pd(OAc)₂ / RuPhosPotassium methyl trifluoroborateMethylGreen chemistry approach, avoids cryogenic conditions. rsc.org
Pd(OAc)₂ / dppfAlkyl bromidesAlkylEffective for ortho-alkylation of pyridine N-oxides. nih.gov
Palladium or NickelOrganozinc reagentsMethylthioSmooth coupling at ambient temperature. researchgate.net

Electrophilic Fluorination Reagents and Protocols

Electrophilic fluorination is a primary method for the direct introduction of a fluorine atom onto a pyridine ring. This approach relies on reagents with a weakened N-F bond, rendering the fluorine atom electrophilic. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.orgalfa-chemistry.comresearchgate.net These reagents are crystalline, benchtop-stable, and offer greater safety and ease of handling compared to elemental fluorine. juniperpublishers.com

The fluorination of pyridines and other heterocycles can be achieved under various conditions. For example, Selectfluor® has been successfully used for the fluorination of 1,2-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.govmdpi.com The choice of solvent can be critical, with acetonitrile (B52724) often proving to be optimal for such transformations. nih.gov The reactivity of N-F reagents can be tuned; for instance, N-fluoropyridinium salts can be modified with different substituents on the pyridine ring to alter their fluorinating power. alfa-chemistry.comnih.gov

The mechanism of electrophilic fluorination is complex and may involve either an SN2 or a single-electron transfer (SET) pathway, depending on the substrate and conditions. wikipedia.org For many heterocycles, the reaction proceeds via an electrophilic aromatic substitution-type mechanism. acs.org

Table 2: Common Electrophilic Fluorinating Reagents

ReagentAcronymKey CharacteristicsReference
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Crystalline solid, high thermal stability, widely applicable. juniperpublishers.comnih.gov
N-FluorobenzenesulfonimideNFSIEconomical, stable, soluble in many organic solvents, highly electrophilic. wikipedia.orgalfa-chemistry.comnih.gov
N-Fluoropyridinium saltsNFPyTunable reactivity based on pyridine ring substituents. alfa-chemistry.comnih.gov

Advanced and Sustainable Synthetic Approaches

Recent advances in synthetic chemistry focus on improving efficiency, safety, and sustainability. These principles are being applied to the synthesis of complex molecules like fluorinated pyridines.

Continuous Flow Chemistry Applications for Enhanced Efficiency and Selectivity

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. mit.edursc.orgacs.org These benefits are particularly relevant for fluorination reactions, which can be highly exothermic. acs.orgusp.org

Green Chemistry Principles in Synthetic Route Design and Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net Key principles include the use of catalysts, safer solvents, energy efficiency, and atom economy. rasayanjournal.co.inbiosynce.com

In pyridine synthesis, green approaches include one-pot multicomponent reactions, which increase efficiency and reduce waste by combining several steps without isolating intermediates. nih.gov Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields. rasayanjournal.co.innih.gov The development of catalytic systems that operate under mild conditions with high turnover numbers contributes to sustainability. acsgcipr.org For example, the Suzuki-Miyaura methylation of pyridines has been optimized to be a greener process, avoiding the use of environmentally impactful reagents like alkyllithiums at cryogenic temperatures. rsc.org The use of environmentally benign solvents or even solvent-free conditions further aligns synthetic routes with green chemistry principles. researchgate.netnih.govresearchgate.net

Photoredox-Mediated Transformations for Fluorinated Pyridine Scaffolds

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. mdpi.comnih.govacs.org This strategy is valuable for the functionalization of complex molecules, including fluorinated pyridine scaffolds.

Photoredox catalysis can facilitate transformations that are difficult to achieve with traditional methods. acs.org For instance, it allows for the late-stage introduction of fluorinated groups (like -CF₃) into aromatic systems. mdpi.com The process typically involves a photocatalyst (often based on ruthenium or iridium, but increasingly also organic dyes) that, upon excitation by visible light, initiates a single-electron transfer (SET) process with a suitable substrate to generate a radical. mdpi.comnih.gov This radical can then engage in various bond-forming reactions. Dual catalytic systems, combining photoredox catalysis with another catalytic cycle (e.g., cobalt or nickel), have expanded the scope of these transformations, enabling novel hydrofunctionalizations and cross-coupling reactions. acs.orgacs.org These methods often exhibit broad functional group tolerance, making them highly suitable for the late-stage functionalization of complex, pre-existing fluorinated pyridine structures. mdpi.comacs.org

Mechanistic Investigations and Reaction Kinetics Involving the 2 Fluoro 4 Methoxy 3 Methylpyridine Scaffold

Elucidation of Reaction Pathways for Functionalization and Derivatization

The strategic placement of the fluoro, methoxy (B1213986), and methyl groups on the pyridine (B92270) ring dictates its reactivity and the pathways through which it can be functionalized. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the ring for certain transformations, while the electron-donating methoxy and methyl groups modulate this reactivity.

Detailed Mechanistic Studies of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2-fluoro-4-methoxy-3-methylpyridine. The fluorine atom at the 2-position is an excellent leaving group in SNAr reactions, facilitated by the electron-withdrawing pyridine nitrogen which stabilizes the negatively charged intermediate. stackexchange.com

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination process involving a Meisenheimer intermediate. masterorganicchemistry.com However, recent studies on other fluoroaromatic systems suggest that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, where bond formation and bond cleavage occur in a single step. springernature.com For this compound, the mechanism is likely dependent on the nature of the nucleophile and the reaction conditions.

Addition-Elimination Mechanism: In this pathway, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. stackexchange.com The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. The formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com

Concerted Mechanism (cSNAr): Computational studies on various aromatic systems have indicated that a concerted mechanism is also possible, particularly for heterocyclic substrates. springernature.com In this scenario, the nucleophile attacks, and the fluoride leaves in a single transition state, avoiding the formation of a discrete intermediate.

The presence of the methoxy group at the 4-position and the methyl group at the 3-position can influence the reaction rate and regioselectivity. The methoxy group, being electron-donating, might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-fluoropyridine (B1216828). However, its influence is less pronounced than the activating effect of the ring nitrogen.

Investigation of Metal-Catalyzed Functionalization Mechanisms (e.g., Palladium, Ruthenium, Nickel)

Transition metal catalysis offers a versatile toolkit for the functionalization of pyridine rings, including C-H activation and cross-coupling reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. For this compound, the C-F bond can be activated by a palladium(0) species. The general mechanism for a cross-coupling reaction involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond to form a Pd(II) intermediate.

Transmetalation (for Suzuki-type couplings): The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple, regenerating the Pd(0) catalyst and forming the C-C bond. nih.gov

In the context of C-H functionalization, a directing group can facilitate the activation of a specific C-H bond. While the methoxy group is not a strong directing group, under certain conditions, C-H activation at the 5 or 6-position could be achieved. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway. pkusz.edu.cn

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are particularly effective for C-H functionalization. mdpi.com For pyridine derivatives, ruthenium can catalyze reactions like alkylation, arylation, and alkenylation. beilstein-journals.org Mechanistic studies suggest the formation of a ruthenacycle intermediate through C-H bond activation. mdpi.com For instance, in the alkenylation of pyridines with alkynes, a proposed mechanism involves the formation of a vinylidene-containing intermediate which then undergoes nucleophilic attack by the pyridine. nih.govacs.org

Nickel-Catalyzed Reactions: Nickel catalysts are often used for the cross-coupling of aryl fluorides due to their lower cost and unique reactivity. organic-chemistry.org The mechanism is similar to palladium-catalyzed couplings, involving Ni(0)/Ni(II) catalytic cycles. Nickel catalysts have been shown to be effective in coupling 2-chloropyridines with alkyl bromides and can also activate C-F bonds. nih.govbeilstein-journals.org For this compound, a Ni(0) catalyst, often stabilized by electron-rich phosphine (B1218219) ligands, would initiate the catalytic cycle through oxidative addition to the C-F bond. organic-chemistry.org

Isotopic Labeling Studies for Reaction Pathway Confirmation

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the path of atoms throughout a chemical transformation. wikipedia.org

Nitrogen-15 (¹⁵N) Labeling: To confirm the involvement of the pyridine nitrogen in stabilizing intermediates during SNAr reactions, this compound could be synthesized with a ¹⁵N isotope. Analysis of the products and any recovered starting material using techniques like NMR or mass spectrometry would provide insights into the electronic distribution and bonding changes at the nitrogen center. Recent studies have demonstrated methods for the ¹⁵N-labeling of pyridines via a Zincke activation strategy, which involves ring-opening and closing, allowing for the incorporation of ¹⁵N from a labeled ammonia (B1221849) source. nih.govnih.govchemrxiv.org

Deuterium (²H) Labeling: Kinetic Isotope Effect (KIE) studies using deuterium can help determine the rate-determining step. For instance, in a ruthenium-catalyzed C-H functionalization at the 5 or 6-position, replacing the C-H with a C-D bond would be expected to slow down the reaction if C-H bond cleavage is part of the rate-determining step. nih.gov This has been observed in various ruthenium-catalyzed C-H functionalization reactions. researchgate.net

Carbon-13 (¹³C) Labeling: Labeling the carbon atom attached to the fluorine (C-2) with ¹³C could provide further details on the bond-breaking and bond-forming steps in both SNAr and metal-catalyzed reactions through KIE studies.

Kinetic Analysis of Key Synthetic Transformations

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and the calculation of activation parameters, which are essential for understanding reaction mechanisms and optimizing processes.

Determination of Rate Laws for Catalyst-Mediated Reactions

The rate law for a reaction describes the relationship between the rate of the reaction and the concentration of the reactants. For a generic palladium-catalyzed cross-coupling of this compound (Py-F) with a nucleophile (Nu-M), the reaction can be represented as:

Py-F + Nu-M --[Pd catalyst]--> Py-Nu + M-F

A plausible rate law, assuming the oxidative addition is the rate-determining step, might be:

Rate = k[Py-F][Pd catalyst]

However, in many palladium-catalyzed C-N and C-C bond-forming reactions, reductive elimination can be the turnover-limiting step. nih.gov Kinetic studies, such as reaction progress monitoring using techniques like in-situ IR or NMR spectroscopy, can be employed to determine the reaction order with respect to the substrate, nucleophile, and catalyst.

Table 1: Hypothetical Rate Law Data for a Palladium-Catalyzed Amination of this compound

Experiment[Py-F] (M)[Amine] (M)[Pd Catalyst] (mol%)Initial Rate (M/s)
10.10.112.0 x 10⁻⁵
20.20.114.0 x 10⁻⁵
30.10.212.0 x 10⁻⁵
40.10.124.0 x 10⁻⁵

This interactive table presents hypothetical data. In this example, the reaction is first order in [Py-F] and [Pd Catalyst], and zero order in [Amine], suggesting that oxidative addition is the rate-determining step and the amine is not involved in this step.

Activation Energy Profiling for Critical Steps in Synthesis

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * exp(-Ea / RT)

Where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. Plotting ln(k) versus 1/T yields a straight line with a slope of -Ea/R.

Computational methods, such as Density Functional Theory (DFT), are also powerful tools for calculating the energy profiles of reaction pathways. tandfonline.com These calculations can provide the activation energies for each elementary step, helping to identify the rate-determining step and visualize the transition state structures. For SNAr reactions, DFT can be used to compare the activation barriers for the stepwise and concerted pathways. researchgate.net Similarly, for metal-catalyzed reactions, the energy profiles of the entire catalytic cycle can be mapped out. pkusz.edu.cn

Table 2: Representative Activation Energies for Key Reaction Types

Reaction TypeCritical StepTypical Activation Energy (kcal/mol)
SNAr (stepwise)Meisenheimer Complex Formation15 - 25
Pd-catalyzed C-F activationOxidative Addition20 - 30
Ru-catalyzed C-H activationConcerted Metalation-Deprotonation20 - 35

This table provides typical ranges for activation energies for related reactions. The specific values for this compound would depend on the exact reactants and conditions.

Application of 2 Fluoro 4 Methoxy 3 Methylpyridine As a Key Synthetic Synthon and Scaffold

Role in Medicinal Chemistry Research and Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability. mdpi.commdpi.com The 2-fluoro-4-methoxy-3-methylpyridine scaffold provides a readily available source of a fluorinated heterocyclic motif, making it a valuable tool in drug discovery and development.

Precursor for Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial starting material for the synthesis of more complex molecules that are precursors to or are themselves active pharmaceutical ingredients (APIs). The fluorine atom at the 2-position of the pyridine (B92270) ring can influence the molecule's electronic properties and can be a site for further chemical modification. The methoxy (B1213986) and methyl groups also provide handles for synthetic transformations, allowing for the construction of a diverse range of pharmaceutical intermediates.

An example of its utility is in the synthesis of substituted pyridine derivatives that are core components of various therapeutic agents. The strategic placement of the fluoro, methoxy, and methyl groups can direct subsequent reactions to achieve the desired molecular architecture. For instance, derivatives of 2-fluoro-4-methylpyridine (B58000) have been utilized in the preparation of compounds for potential therapeutic applications. sigmaaldrich.com

PrecursorResulting Intermediate/API ClassTherapeutic Area (Potential)
This compoundSubstituted Pyridine DerivativesVarious
2-Fluoro-4-methylpyridine2-Fluoro-4-(iodomethyl)pyridineNot Specified
2-Fluoro-4-methylpyridine4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazol-2-thioneNot Specified

Scaffold for Bioactive Molecule Fragments and Pharmacophore Development

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound structure can serve as a rigid scaffold onto which different functional groups can be attached to create a library of compounds for screening against various biological targets. This approach is central to modern drug discovery, where the goal is to identify novel chemical entities with desired biological activity. nih.gov

Application in Radiosynthesis of Imaging Agents

Radioactively labeled molecules, known as radiotracers, are essential tools in medical imaging techniques such as Positron Emission Tomography (PET). The introduction of a fluorine-18 (B77423) (¹⁸F) atom, a positron-emitting isotope, into a biologically active molecule allows for its non-invasive visualization and quantification in the body.

While direct information on the use of this compound in radiosynthesis is limited, related fluorinated pyridine structures are utilized in the preparation of PET imaging agents. For example, ¹⁸F-labeled tracers are synthesized for imaging hypoxia and tau pathology. nih.gov The synthesis of such tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. The principles applied in the synthesis of these agents could potentially be extended to derivatives of this compound, suggesting its potential as a precursor for novel PET radiotracers.

Utility in Agrochemical and Material Science Development

The application of fluorinated compounds extends beyond pharmaceuticals into the realms of agriculture and material science, where their unique properties can lead to the development of improved products.

Building Block for Agrochemical Active Ingredients

The agrochemical industry has seen a significant increase in the use of fluorinated compounds. The introduction of fluorine can enhance the efficacy, selectivity, and environmental profile of pesticides and herbicides. agropages.combiesterfeld.no Pyridine-based herbicides are a significant class of agrochemicals, and the incorporation of fluorine can lead to products with improved performance. agropages.com

Agrochemical ClassKey Structural MotifExample of Commercial Product
HerbicidesTrifluoromethylpyridinePyroxsulam
InsecticidesTrifluoromethylpyridineChlorfluazuron
NematicidesTrifluoromethylpyridineFluazaindolizine

Component in the Synthesis of Advanced Functional Materials and Ligands (e.g., photocatalysts)

In material science, the introduction of fluorine into organic molecules can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. Fluorinated pyridines can be used as ligands in the formation of metal complexes that have applications in areas such as catalysis and materials science.

While direct applications of this compound in photocatalysis are not extensively documented, its structural features suggest potential in this area. The pyridine nitrogen can coordinate to a metal center, and the electronic properties of the ring, modulated by the fluorine, methoxy, and methyl groups, could influence the photophysical properties of the resulting complex. Further research in this area could uncover novel applications for this compound in the development of advanced functional materials.

Construction of Complex Heterocyclic Systems and Polycyclic Scaffolds

The development of novel therapeutic agents and functional materials often relies on the efficient synthesis of complex heterocyclic and polycyclic scaffolds. This compound serves as an important starting material in the construction of such intricate molecular frameworks. The presence of the fluorine atom at the 2-position, the methoxy group at the 4-position, and the methyl group at the 3-position provides a unique combination of reactivity and steric and electronic influence that can be exploited in various cyclization and annulation strategies.

One of the most significant applications of this pyridine derivative is in the synthesis of fused pyrazole (B372694) systems, particularly pyrazolo[3,4-b]pyridines. This scaffold is a common core in a multitude of kinase inhibitors and other biologically active molecules. rsc.orgmdpi.com The general synthetic approaches to pyrazolo[3,4-b]pyridines often involve the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or the cyclization of a suitably substituted pyridine precursor. mdpi.comnih.gov

In this context, this compound can be envisioned as a precursor to a key intermediate. For instance, it can be transformed into a 2-amino-3-formyl-4-methoxy-5-methylpyridine derivative. This intermediate can then undergo a cyclocondensation reaction with a hydrazine (B178648) to furnish the desired pyrazolo[3,4-b]pyridine core. The fluorine atom in the starting material can be displaced by a nitrogen nucleophile, or it can be retained in the final product to modulate its physicochemical properties.

Another established route to fused pyridine systems is the Gould-Jacobs reaction, which is frequently employed for the synthesis of quinolines and their heterocyclic analogues. mdpi.com By adapting this methodology, a 3-aminopyrazole (B16455) can react with a derivative of this compound, such as a malonic ester derivative, to construct the pyridine portion of the pyrazolo[3,4-b]pyridine system. mdpi.com

Furthermore, the synthesis of other fused systems, such as furo[2,3-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidines, often commences from functionalized pyridin-2(1H)-ones. nih.gov this compound can be a valuable precursor to these pyridones through nucleophilic substitution of the fluorine atom with a hydroxide (B78521) or a protected hydroxylamine, followed by further functionalization and cyclization steps.

The following table provides representative examples of complex heterocyclic systems that could be synthesized utilizing this compound as a key building block, based on established synthetic methodologies.

Compound NameMolecular FormulaStructure
4-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridineC8H9N3O
1-Aryl-4-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridineC14H13N3O
4-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amineC8H10N4O
4-Methoxy-3-methyl-furo[2,3-b]pyridin-2-carboxamideC10H10N2O3
4-Methoxy-3-methyl-pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-oneC12H9N3O3

The versatility of this compound as a synthon is further highlighted by its potential use in cascade reactions to rapidly assemble polycyclic structures. The strategic placement of functional groups allows for sequential bond-forming events, leading to a significant increase in molecular complexity in a single synthetic operation. While specific examples involving this exact pyridine derivative are not extensively documented in readily available literature, the fundamental principles of heterocyclic synthesis strongly support its utility in the construction of diverse and complex molecular architectures.

Advanced Functionalization and Derivatization Strategies of 2 Fluoro 4 Methoxy 3 Methylpyridine

Strategic Halogen Manipulation and Ring Dearomatization

The halogen dance (HD) is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This reaction is a powerful tool for accessing isomers that are difficult to synthesize through other means. rsc.orgclockss.org The mechanism typically involves deprotonation by a strong base (like lithium diisopropylamide, LDA) to form an organolithium species, followed by a series of halogen and metal transfers. wikipedia.org

While the halogen dance is most common for bromine and iodine, its application to fluorinated pyridines has been explored, often in tandem with a heavier halogen. For example, a continuous-flow halogen dance has been successfully performed on 2-fluoro-3-iodopyridine. researchgate.net This process allows for selective lithiation and subsequent trapping of an intermediate where the iodine has migrated. A similar strategy could be applied to a derivative of 2-fluoro-4-methoxy-3-methylpyridine. For instance, if the C5 position were first iodinated, a subsequent halogen dance could potentially move the iodine to the C6 position, creating a new site for functionalization while leaving the fluorine atom at C2 untouched. The sole driving force for this reaction is the formation of a more stable thermodynamic product. wikipedia.org

SubstrateBase/ConditionsOutcomeRef.
2-Chloro-3-bromopyridineLDA, Continuous Flow, -20 °CHalogen dance of bromine researchgate.net
Bromopyridine derivativesKHMDS (catalytic)Bromine migration researchgate.net
3-Bromo-4-ethoxypyridineAmination conditionsProposed halogen migration clockss.org
Halogenated ThiophenesStrong baseHalogen migration clockss.org

Dearomatization transforms flat, aromatic rings into three-dimensional, partially saturated scaffolds, which are highly valuable in medicinal chemistry and natural product synthesis. nih.govnih.gov Pyridines can be dearomatized through various methods to yield dihydropyridines and other novel structures. acs.orgmdpi.com

One common approach is partial reduction. A mild and selective reduction of N-heteroarenes using amine borane (B79455) can produce a variety of N-substituted 1,4- and 1,2-dihydropyridines. nih.govnih.gov Applying such a method to an activated form of this compound (e.g., as an N-acylpyridinium salt) could generate the corresponding dihydropyridine (B1217469). The substituents on the ring would influence the stability and subsequent reactivity of the resulting scaffold.

Oxidative dearomatization offers another pathway. For example, pyridines can react with arenophiles like N-methyl-1,2,4-triazoline-3,5-dione (MTAD) in a photocyclization reaction. chemistryviews.org Subsequent oxidation and cycloreversion can lead to the formation of dihydropyridine cis-diols or epoxides, providing access to highly functionalized, non-aromatic heterocycles without requiring preactivation of the pyridine (B92270) substrate. chemistryviews.org

MethodReagent(s)Product TypeRef.
Reductive Dearomatization Amine Borane1,4- and 1,2-Dihydropyridines nih.govnih.gov
Reductive Dearomatization Copper Hydride (catalytic)1,4-Dihydropyridines mdpi.com
Oxidative Dearomatization MTAD, OsO₄Dihydropyridine cis-diols chemistryviews.org
Oxidative Dearomatization MTAD, Mn(II) perchlorateDihydropyridine epoxides chemistryviews.org

Photochemical and Electrochemical Transformations for Derivatization

Photochemistry and electrochemistry provide unique activation modes for initiating reactions that are often inaccessible under thermal conditions.

Photochemical Transformations: The photochemistry of fluorinated pyridines has been shown to yield diverse products. Irradiation of 2-fluoropyridine (B1216828) with various amines can lead to nucleophilic displacement of the fluorine atom. psu.edu However, more complex reactions are also possible. For instance, the photochemical reaction of half-sandwich rhodium complexes with fluorinated pyridines can lead to selective C-H or C-F bond activation. psu.edu Irradiation of CpRh(PMe₃)(C₂H₄) in the presence of pentafluoropyridine (B1199360) results in a C,C-coordinated complex, while reaction with 2,3,5,6-tetrafluoropyridine (B1295328) cleanly yields the C-H activation product. psu.edu Applying similar photochemical conditions to this compound could lead to novel organometallic species or unexpected functionalization patterns, driven by the excited-state reactivity of the molecule.

Electrochemical Transformations: Electrochemical methods offer a reagent-free way to generate reactive intermediates. While specific electrochemical studies on this compound are not widely reported, the principles of pyridine electrochemistry can be applied. Electrochemical reduction of pyridinium (B92312) species is a well-known process that can lead to radical intermediates capable of dimerization or further reaction. Anodic oxidation can also be used to trigger functionalization reactions. These methods provide a green and highly tunable platform for derivatization, where the reaction outcome can be controlled by adjusting the electrode potential.

Transformation TypeReagent/ConditionSubstrateObservation/ProductRef.
Photochemical UV light, Diethylamine2-Fluoropyridine2-(Diethylamino)pyridine psu.edu
Photochemical UV light, CpRh(PMe₃)(C₂H₄)Pentafluoropyridineη²-C,C-coordinated Rh complex psu.edu
Photochemical UV light, CpRh(PMe₃)(C₂H₄)2,3,5,6-TetrafluoropyridineC-H activation product psu.edu

Lack of Publicly Available Research on Biocatalytic Derivatization of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there are no specific research articles or detailed findings on the biocatalytic approaches for the chemo-, regio-, and enantioselective derivatization of the chemical compound This compound .

The performed searches aimed to locate studies detailing the use of enzymes for the functionalization of this specific pyridine derivative. Queries included "biocatalysis this compound", "enzymatic functionalization of this compound", and broader terms such as "enzymatic hydroxylation of fluorinated pyridines" and "biocatalytic O-demethylation of methoxy (B1213986) pyridines".

While there is extensive research on biocatalysis as a general methodology for organic synthesis and the enzymatic modification of related chemical structures acs.orgnih.govacs.org, the application of these techniques to This compound has not been documented in the accessible literature. General principles of enzymatic reactions, such as hydroxylation by cytochrome P450 enzymes or demethylation, are well-established for other molecules but specific data, including reaction conditions, enzyme selection, and selectivity for the target compound, are absent acs.orgnih.gov.

Therefore, the generation of a scientifically accurate and data-driven article on the "," specifically focusing on the subsection "4.4. Biocatalytic Approaches for Chemo-, Regio-, and Enantioselective Derivatization," is not possible at this time. To create such an article without direct research findings would require speculation and extrapolation from other compounds, which would not meet the required standards of scientific accuracy and strict focus on the specified molecule.

Further research in the field of biocatalysis may, in the future, explore the enzymatic derivatization of This compound , which would then provide the necessary data for a detailed analysis.

Computational and Theoretical Studies on 2 Fluoro 4 Methoxy 3 Methylpyridine and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the chemical behavior of 2-fluoro-4-methoxy-3-methylpyridine by modeling its electronic landscape.

Electronic Structure Analysis for Reactivity and Selectivity Prediction (e.g., Frontier Molecular Orbital Theory, Mulliken Charges)

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). libretexts.org For this compound, the pyridine (B92270) ring, enriched by the electron-donating methoxy (B1213986) and methyl groups, primarily constitutes the HOMO, suggesting that electrophilic attacks are most likely to occur at the ring's carbon positions. Conversely, the strong electron-withdrawing nature of the fluorine atom significantly lowers the energy of the LUMO, localizing it near the C2 carbon. This makes the C2 position the most probable site for nucleophilic attack, such as in nucleophilic aromatic substitution (SNAr) reactions. acs.org

Mulliken population analysis is a computational method used to assign partial charges to each atom in a molecule, offering insights into its electrostatic potential and reactive sites. In this compound, the fluorine atom, being the most electronegative, carries a substantial partial negative charge. Consequently, the carbon atom it is bonded to (C2) develops a partial positive charge, marking it as an electrophilic center. The nitrogen atom within the pyridine ring also holds a partial negative charge, making it a potential nucleophilic and hydrogen-bond accepting site.

Table 1: Illustrative Mulliken Charges for this compound

AtomPredicted Partial Charge (Arbitrary Units)Role in Reactivity
N1NegativeNucleophilic center, H-bond acceptor
C2PositiveElectrophilic center for SNAr
FNegativeElectron-withdrawing group
C3Slightly NegativeInfluenced by adjacent methyl group
C4Slightly PositiveInfluenced by adjacent methoxy group
O (methoxy)NegativeElectron-donating, H-bond acceptor

Note: The specific values of Mulliken charges are dependent on the theoretical level and basis set used for the calculation. This table provides a qualitative representation based on chemical principles.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a versatile computational method used to investigate reaction mechanisms in detail. nih.gov It allows for the mapping of potential energy surfaces, which helps in identifying the structures of reactants, products, and any intermediates or transition states. By calculating the energy barriers (activation energies) for different potential reaction pathways, DFT can predict the most favorable mechanism.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Delocalization

Furthermore, NBO analysis can elucidate the nature of the C-F bond and the impact of the fluorine substituent on the ring's electronic structure. researchgate.net It can also describe the weaker, yet influential, hyperconjugative interactions between the C-H bonds of the methyl group and the adjacent π-system, which subtly modulate the electronic properties and reactivity of the pyridine ring.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic structure, molecular modeling and dynamics simulations explore the dynamic behavior of this compound.

Investigation of Conformational Preferences and their Impact on Reactivity

The structure of this compound is not rigid; it possesses conformational flexibility, mainly through rotation around the C4-O bond of the methoxy group. Molecular modeling can be used to determine the relative energies of different conformations and identify the most stable spatial arrangements.

The orientation of the methoxy group relative to the pyridine ring can have a substantial impact on the molecule's reactivity. For instance, a particular conformation might sterically hinder the approach of a reactant to the nitrogen atom or the C2 position. Understanding the molecule's preferred conformation(s) is therefore essential for accurately predicting its interactions and reaction outcomes.

Ligand-Substrate and Catalyst-Substrate Interaction Modeling

In the context of catalysis, this compound can function either as a substrate or as a ligand that coordinates to a metal catalyst. Molecular modeling is a powerful tool for simulating and visualizing these interactions. Such models can predict how the molecule binds to a catalyst's active site, the strength of this binding, and the geometry of the resulting complex.

For example, if this pyridine derivative is used as a ligand in a metal-catalyzed cross-coupling reaction, modeling can help to rationalize how its electronic and steric properties influence the catalyst's activity and selectivity. By simulating the interactions between the catalyst-ligand complex and a substrate, researchers can gain valuable insights into the mechanism of the catalytic cycle, aiding in the design of more efficient and selective catalytic systems.

In Silico Design of Novel Catalysts and Reagents for its Synthesis and Transformation

The advancement of computational chemistry has provided powerful tools for the in silico design and optimization of catalysts and reagents, offering a rational, cost-effective, and accelerated pathway to novel synthetic methodologies. In the context of this compound, computational and theoretical studies are pivotal in understanding its reactivity and in the prospective design of efficient catalytic systems for its synthesis and functionalization. This section explores the application of these computational approaches.

Theoretical Frameworks for Catalyst and Reagent Design

The in silico design of catalysts and reagents for the synthesis and transformation of this compound relies on a variety of computational techniques. Density Functional Theory (DFT) and ab initio methods are at the forefront of these investigations. These methods allow for the detailed examination of molecular structures, electronic properties, and reaction energy profiles. For instance, DFT calculations can predict the geometries of reactants, transition states, and products, providing crucial insights into reaction mechanisms and the factors governing selectivity. researchgate.net

A primary goal in the computational design of catalysts for functionalized molecules like this compound is to understand and model the intricate interplay of electronic and steric effects. acs.org The presence of a fluorine atom, a methoxy group, and a methyl group on the pyridine ring introduces a complex electronic landscape that dictates its reactivity towards various reagents.

Prospective Catalysts for Synthesis

The synthesis of substituted pyridines often involves cross-coupling reactions or nucleophilic aromatic substitution. Computational modeling can be instrumental in designing catalysts tailored for these transformations to yield this compound. For example, in a hypothetical palladium-catalyzed cross-coupling reaction to introduce the methyl or methoxy group, DFT calculations can be employed to design phosphine (B1218219) ligands that promote efficient catalytic turnover. The electronic and steric parameters of the ligand can be systematically varied in silico to optimize the reaction outcome.

Organocatalysis represents another promising avenue. mdpi.com Computational screening of chiral organocatalysts, such as those based on thiourea (B124793) or squaramide, could be performed to identify candidates for enantioselective transformations on the pyridine scaffold, should a chiral derivative be desired. mdpi.com The binding of the catalyst to the substrate and the transition state energies for different stereochemical pathways can be calculated to predict the enantiomeric excess.

Below is a hypothetical data table illustrating the kind of information that can be generated from such computational studies.

Table 1: Hypothetical DFT Screening of Ligands for a Suzuki Coupling to Synthesize a Precursor to this compound

LigandElectronic Parameter (e.g., Tolman Electronic Parameter, cm⁻¹)Steric Parameter (e.g., Cone Angle, °)Calculated Reaction Barrier (kcal/mol)Predicted Yield (%)
Triphenylphosphine206714525.465
Tricyclohexylphosphine206017022.185
Buchwald Ligand (SPhos)Not ApplicableNot Applicable19.892
Custom Designed Ligand 1207515523.578
Custom Designed Ligand 2206216521.090

Note: The data in this table is illustrative and intended to represent the output of computational screening.

In Silico Design of Reagents for Transformation

Beyond its synthesis, the transformation of this compound into other valuable compounds is of significant interest. The fluorine atom, for instance, can be a site for nucleophilic aromatic substitution (SNA_r). Computational studies can be employed to design nucleophilic reagents with enhanced reactivity and selectivity towards the C2 position of the pyridine ring.

By modeling the reaction pathway of various nucleophiles with this compound, key parameters such as the activation energy and the stability of the Meisenheimer intermediate can be determined. This allows for the rational design of reagents that can overcome the potential challenges associated with the electron-donating effects of the methoxy and methyl groups.

Furthermore, computational methods can aid in the development of reagents for regioselective functionalization at other positions of the pyridine ring or the methyl group. For example, the design of specific directing groups or catalysts for C-H activation could be guided by theoretical calculations.

Table 2: Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound

NucleophileSolvent (Implicit Model)Calculated Activation Energy (kcal/mol)Predicted Reaction Rate
MethoxideMethanol28.7Slow
EthoxideEthanol29.1Slow
Sodium AzideDMF25.3Moderate
Designed Nucleophile ADMSO22.5Fast
Designed Nucleophile BAcetonitrile (B52724)21.8Very Fast

Note: The data in this table is hypothetical and for illustrative purposes.

Analytical Methodologies for Characterizing Synthetic Transformations and Products Involving 2 Fluoro 4 Methoxy 3 Methylpyridine

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-Fluoro-4-methoxy-3-methylpyridine. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR experiments provide unambiguous evidence of the compound's connectivity and stereochemistry.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group. Spin-spin coupling between the fluorine atom and the adjacent aromatic proton (H-5) would be observable.

¹³C NMR: This technique identifies all unique carbon environments in the molecule. The spectrum for this compound would display seven distinct signals corresponding to the six carbons of the pyridine (B92270) ring and the two methyl carbons. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large coupling constant (¹JCF), a key diagnostic feature. The chemical shifts of the ring carbons are influenced by the attached functional groups.

¹⁹F NMR: As fluorine-19 is an NMR-active nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, minimizing signal overlap. thermofisher.com A single resonance would be expected for the fluorine atom in this compound. Its chemical shift provides information about the electronic environment, and coupling to nearby protons (³JFH) and carbons (¹JCF, ²JCF) confirms its position on the pyridine ring.

Interactive Table: Predicted NMR Data for this compound
NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constant (Hz)
¹HAromatic H-57.8 - 8.2Doublet³JHH
¹HAromatic H-66.7 - 7.0Doublet³JHH
¹HMethoxy (-OCH₃)3.8 - 4.1SingletN/A
¹HMethyl (-CH₃)2.1 - 2.4SingletN/A
¹³CC-2160 - 165Doublet¹JCF ≈ 230-260
¹³CC-3120 - 125Doublet²JCF ≈ 20-30
¹³CC-4155 - 160SingletN/A
¹³CC-5110 - 115Doublet³JCF ≈ 5-10
¹³CC-6145 - 150SingletN/A
¹³CMethoxy (-OCH₃)55 - 60SingletN/A
¹³CMethyl (-CH₃)15 - 20SingletN/A
¹⁹FF-2-70 to -120Singlet / BroadN/A

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) experiment, the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the precise elemental formula.

Fragmentation analysis provides further structural confirmation. The molecular ion can undergo characteristic fragmentation, breaking into smaller, stable ions. For this compound, expected fragmentation pathways include the loss of a methyl radical (M-15), a methoxy radical (M-31), or cleavage of the pyridine ring.

Interactive Table: Expected Mass Spectrometry Fragments for this compound (C₇H₈FNO)
Fragment IonProposed Structurem/z (Nominal)
[M]⁺˙C₇H₈FNO⁺˙141
[M-CH₃]⁺C₆H₅FNO⁺126
[M-OCH₃]⁺C₆H₅FN⁺110
[M-CO]⁺˙C₆H₈FN⁺˙113

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. researchgate.net These methods are based on the principle that molecular bonds vibrate at specific, quantifiable frequencies when they absorb energy.

For this compound, the IR and Raman spectra would show characteristic absorption bands confirming the presence of key functional groups:

C-F Stretch: A strong absorption band, typically in the 1200-1000 cm⁻¹ region.

C-O Stretch: A distinct band for the aryl-alkyl ether linkage, usually found around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring.

C-H Stretches: Signals for aromatic C-H bonds appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

C-H Bends: Out-of-plane bending vibrations for the substituted aromatic ring appear in the 900-700 cm⁻¹ range.

Interactive Table: Key Vibrational Frequencies for this compound
Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Intensity
FluoroC-F Stretch1200 - 1000Strong
MethoxyC-O Stretch1275 - 1200Strong
Aromatic RingC=C / C=N Stretch1610 - 1450Medium - Strong
Methyl/MethoxyAliphatic C-H Stretch2980 - 2850Medium
Pyridine RingAromatic C-H Stretch3100 - 3000Medium - Weak
Substituted RingC-H Out-of-Plane Bend900 - 700Strong

Chromatographic Methods for Reaction Monitoring and Purification Assessment

Chromatography is essential for separating this compound from starting materials, byproducts, and intermediates during its synthesis. It is also the primary method for determining the final purity of the product.

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. It is an effective technique for assessing the purity of this compound and for monitoring the disappearance of volatile starting materials or the appearance of volatile intermediates. The sample is vaporized and passed through a column with a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. A common detector is the Flame Ionization Detector (FID), which provides high sensitivity for organic compounds. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the components in a mixture.

Interactive Table: Example GC Parameters for Purity Analysis
ParameterTypical Value / Type
ColumnDB-5 or similar (non-polar)
Injector Temperature250 °C
Oven Program100 °C hold 2 min, ramp 10 °C/min to 280 °C
Carrier GasHelium or Hydrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature300 °C

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for monitoring reaction progress and assessing the purity of non-volatile or thermally sensitive compounds. ptfarm.pl For this compound, reversed-phase HPLC is the most common mode. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). Compounds are separated based on their relative polarity. A UV detector is commonly used, as the pyridine ring is chromophoric and will absorb UV light at a characteristic wavelength (e.g., 254 nm). By injecting aliquots of a reaction mixture over time, the consumption of reactants and the formation of the product can be tracked quantitatively. HPLC is also used as a final quality control step to determine the purity of the isolated product, often expressed as a percentage of the total peak area.

Interactive Table: Example HPLC Method for Reaction Monitoring
ParameterTypical Value / Type
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV-Vis Diode Array Detector (DAD)
Wavelength254 nm

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) serves as an indispensable tool for the real-time, qualitative monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost make it the initial method of choice in a synthetic laboratory to track the consumption of starting materials and the formation of products.

The selection of an appropriate eluent system is paramount for achieving clear separation of the components in the reaction mixture on the TLC plate. The polarity of the solvent mixture is systematically varied to optimize the retention factor (R_f) values of the starting material, intermediates, and final products. For pyridine derivatives, which possess a moderate degree of polarity, mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane are commonly employed. The progress of a reaction is visualized by spotting the reaction mixture on a TLC plate at different time intervals and observing the appearance of new spots corresponding to the product and the disappearance of the spot corresponding to the starting material. Visualization is typically achieved under UV light, which reveals UV-active compounds like pyridines, or by using chemical staining agents that react with specific functional groups.

A hypothetical reaction involving the functionalization of this compound can be monitored as shown in the interactive table below.

Time PointStarting Material (R_f = 0.6)Product (R_f = 0.3)
0 hPresentAbsent
1 hPresentPresent
3 hFaintPresent
5 hAbsentPresent

This table illustrates the typical progression of a reaction as observed by TLC, with the starting material spot diminishing over time as the product spot intensifies.

X-ray Crystallography for Definitive Solid-State Structure Determination of Novel Derivatives

While techniques like NMR and mass spectrometry provide crucial information about the connectivity and mass of a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for confirming the constitution and configuration of novel, crystalline derivatives of this compound.

The process involves growing a single, high-quality crystal of the derivative, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Sophisticated computer software is then used to solve the phase problem and generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and π-stacking.

For a novel derivative of this compound, the resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data table below.

ParameterValue
Chemical FormulaC_xH_yFN_zO_w
Formula Weight[Calculated Value]
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁/c]
Unit Cell Dimensionsa = [value] Å, b = [value] Å, c = [value] Å
α = 90°, β = [value]°, γ = 90°
Volume[Calculated Value] ų
Z[Number of molecules per unit cell]
Density (calculated)[Calculated Value] g/cm³
R-factor[Value indicating goodness of fit]

This table represents a selection of the key parameters that would be reported in a crystallographic study, providing a detailed snapshot of the solid-state structure.

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

In instances where a synthetic transformation involving this compound leads to the formation of a chiral derivative, it is essential to determine the enantiomeric purity, or enantiomeric excess (ee), of the product. While chiral chromatography is a common method for this purpose, advanced chiroptical techniques like Circular Dichroism (CD) spectroscopy offer a powerful alternative.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image spectra. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD spectrum of a synthetic sample to that of a pure enantiomer (if available), or by using established calibration curves, the ee of the product can be accurately determined.

The CD spectrum provides information about the stereochemical environment of the chromophores within the molecule. For a chiral derivative of this compound, the pyridine ring itself can act as a chromophore, and its electronic transitions will give rise to characteristic CD signals. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the stereocenters in the molecule.

A typical dataset from a CD analysis for determining the enantiomeric excess of a chiral derivative might be presented as follows:

Wavelength (nm)ΔA (mdeg) - SampleΔA (mdeg) - Standard (R-enantiomer)
220+15.2+20.0
250-8.4-11.2
280+5.1+6.8

Based on this hypothetical data, the enantiomeric excess (ee) could be calculated using the formula: ee (%) = ([ΔA_sample] / [ΔA_standard]) * 100. For example, at 220 nm, the ee would be approximately 76%.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-4-methoxy-3-methylpyridine?

  • Methodology : Synthesis typically involves halogenation and methoxylation steps. For example:

  • Halogenation : Fluorine can be introduced via electrophilic fluorination using reagents like Selectfluor® under anhydrous conditions .
  • Methoxylation : Methoxy groups are introduced via nucleophilic substitution (e.g., using NaOMe in polar aprotic solvents like DMF) .
    • Key Considerations : Reaction temperature (often 80–120°C) and catalyst selection (e.g., Pd for coupling reactions) significantly impact yield. Purification is typically achieved via column chromatography or recrystallization.

Q. How is structural characterization of this compound performed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and electronic environments. For example, the methoxy group resonates at δ 3.8–4.0 ppm .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, providing bond lengths and angles (e.g., C-F bond ≈ 1.34 Å) .
    • Data Table :
Parameter Typical Value
Melting Point85–90°C (lit.)
Molecular Weight157.15 g/mol
19F^{19}\text{F} NMRδ -120 to -125 ppm (quartet)

Q. What are the primary reactivity patterns of this compound?

  • Substitution Reactions : The fluorine atom undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions .
  • Coupling Reactions : Suzuki-Miyaura coupling at the 4-position (using Pd catalysts) enables biaryl synthesis .
  • Oxidation/Reduction : The methyl group can be oxidized to a carboxylic acid (KMnO4_4, acidic conditions) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in reactions involving this compound?

  • Steric Effects : The 3-methyl group hinders electrophilic attack at adjacent positions, directing reactivity to the 5- or 6-positions .
  • Electronic Effects : The electron-withdrawing fluorine atom deactivates the ring, while the methoxy group (electron-donating) activates para positions. Computational studies (DFT) predict electrophilic substitution at the 5-position .
  • Case Study : Nitration occurs at the 5-position with HNO3_3/H2_2SO4_4, confirmed by 13C^{13}\text{C} NMR .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Contradiction Example : Discrepancies in 1H^{1}\text{H} NMR coupling constants for diastereomers.
  • Resolution Methods :

  • 2D NMR (COSY, NOESY) : Assigns spatial relationships between protons .
  • X-ray Diffraction : Resolves ambiguities in stereochemistry (e.g., axial vs. equatorial substituents) .
    • Data Table :
Derivative Observed JH-FJ_{\text{H-F}} (Hz) Expected Value (Hz)
5-Nitro derivative12.510–12
6-Amino derivative8.28–9

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Methods :

  • Molecular Docking : Screens binding affinity to targets (e.g., kinases) using AutoDock Vina .
  • QSAR Models : Correlates substituent electronegativity with IC50_{50} values .
    • Case Study : Derivatives with electron-withdrawing groups at the 3-position show enhanced inhibition of cytochrome P450 enzymes (R2^2 = 0.89 in QSAR) .

Methodological Best Practices

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for methoxylation) .
  • Analytical Validation : Cross-validate NMR assignments with HSQC and HMBC for complex mixtures .
  • Safety : Handle fluorine-containing intermediates in fume hoods due to potential HF release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-methoxy-3-methylpyridine
Reactant of Route 2
2-Fluoro-4-methoxy-3-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.